5-Cyclopropoxy-4-(methylthio)nicotinamide
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Overview
Description
5-Cyclopropoxy-4-(methylthio)nicotinamide is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biology. It is known for its unique structural properties, which include a cyclopropoxy group and a methylthio group attached to a nicotinamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-(methylthio)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through various methods, including the reaction of nicotinic acid with ammonia or amines.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the nicotinamide core.
Introduction of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction, which involves the addition of a methylthio group to the nicotinamide core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound is typically produced in small quantities for research purposes, and the synthesis methods used in laboratories can be scaled up for industrial production if necessary.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-(methylthio)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the cyclopropoxy or methylthio groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can produce sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
5-Cyclopropoxy-4-(methylthio)nicotinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions. Its structural properties allow it to interact with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-5-(methylthio)nicotinamide: This compound has a similar structure but with different positioning of the cyclopropoxy and methylthio groups.
5-Cyclopropoxy-N-methyl-4-(methylthio)nicotinamide: This compound has an additional methyl group attached to the nitrogen atom.
Uniqueness
5-Cyclopropoxy-4-(methylthio)nicotinamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of cyclopropoxy and methylthio groups attached to a nicotinamide core makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12N2O2S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O2S/c1-15-9-7(10(11)13)4-12-5-8(9)14-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,13) |
InChI Key |
NBDHZXFIJGKWQB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=NC=C1C(=O)N)OC2CC2 |
Origin of Product |
United States |
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